2-Cyclopropyl-2,6-diazaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-7(1)10-5-8(6-10)3-9-4-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLWBYQKAOCCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(C2)CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-82-0 | |
| Record name | 2-cyclopropyl-2,6-diazaspiro[3.3]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization of 2,6 Diazaspiro 3.3 Heptane Derivatives
Selective N-Functionalization and Protecting Group Strategies
The symmetrical nature of the 2,6-diazaspiro[3.3]heptane core necessitates precise control over N-functionalization to achieve desired derivatives. A common and effective strategy involves the use of a mono-protected intermediate, which allows for the selective derivatization of the two nitrogen atoms. acs.orgacs.orgnih.gov The tert-butoxycarbonyl (Boc) group is a widely employed protecting group in this context. acs.orgacs.orgnih.govmdpi.com
A concise and scalable synthesis often begins with a precursor that allows for the eventual formation of the spirocycle with one nitrogen protected. acs.orgnih.gov For instance, a synthetic route can yield N-Boc-2,6-diazaspiro[3.3]heptane, which serves as a versatile building block for subsequent reactions such as reductive alkylations and acylations. acs.org
The choice of protecting group and the conditions for its removal are critical. While the Boc group is common, its removal is typically achieved under acidic conditions. mdpi.com It has been noted that for 2,6-diazaspiro[3.3]heptane compounds, the use of trifluoroacetic acid (TFA) in dichloromethane (B109758) is preferred for Boc deprotection, as treatment with hydrochloric acid (HCl) can lead to the opening of the strained ring system. mdpi.com Other protecting groups like the benzyl (B1604629) group can also be used, which can be removed via hydrogenolysis. mdpi.com The strategic use of these protecting groups enables the sequential functionalization of the nitrogen atoms, providing access to a wide array of disubstituted derivatives. mdpi.com
| Protecting Group | Deprotection Reagent | Notes |
| Boc (tert-Butoxycarbonyl) | TFA in DCM | Preferred method to avoid ring-opening. mdpi.com |
| Boc (tert-Butoxycarbonyl) | HCl in diethyl ether | Can cause ring-opening of the spirocycle. mdpi.com |
| Benzyl | H2/Pd/C in methanol | Standard hydrogenolysis conditions. mdpi.com |
Carbon-Nitrogen Bond Forming Reactions, including Palladium-Catalyzed Amination
Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, and its application to 2,6-diazaspiro[3.3]heptane derivatives is essential for their incorporation into larger molecular scaffolds. researchgate.netpageplace.de Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has proven to be a powerful tool for this purpose. acs.orgacs.orgnih.govlibretexts.orgrug.nl
This cross-coupling reaction allows for the direct formation of a bond between one of the nitrogen atoms of the diazaspirocycle and an aryl group. acs.orgacs.orgnih.gov The reaction typically involves coupling a mono-protected 2,6-diazaspiro[3.3]heptane, such as the N-Boc protected version, with an aryl halide (e.g., aryl bromide). acs.orgnih.govmdpi.com The process is catalyzed by a palladium complex, often generated in situ from a precursor like Pd2(dba)3, and a suitable phosphine (B1218219) ligand, such as (±)-BINAP or RuPhos. acs.orgmdpi.com A base, commonly a strong one like sodium tert-butoxide (NaO-t-Bu) or potassium tert-butoxide (KOtBu), is required to facilitate the catalytic cycle. acs.orgmdpi.com
Research has shown that the standard conditions for Buchwald-Hartwig amination can sometimes result in unsatisfactory yields with the 2,6-diazaspiro[3.3]heptane scaffold. lookchem.com However, the addition of a small amount of triethylamine (B128534) (Et3N) can significantly improve the outcome of the coupling reaction. lookchem.com This methodology provides a reliable route to a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, which can be further deprotected and functionalized. acs.orgnih.gov
Table of Palladium-Catalyzed Amination Conditions:
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Aryl bromide | Pd2(dba)3 | (±)-BINAP | KOtBu | Toluene | 110 |
Diversification of Spirocyclic Systems for Expanding Chemical Space
The rigid, three-dimensional nature of the 2,6-diazaspiro[3.3]heptane core makes it an attractive scaffold for exploring new areas of chemical space. researchgate.netnih.govnih.gov Its use as a piperidine (B6355638) or piperazine (B1678402) bioisostere allows for the modification of existing pharmacophores, potentially leading to improved drug-like properties. rsc.orgresearchgate.net The development of synthetic routes to novel, highly functionalized derivatives is key to this endeavor. nih.gov
Strategies for diversification often involve creating bifunctional intermediates that allow for selective modification at different points on the spirocycle. nih.gov For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a key intermediate where the ketone and the protected amine can be selectively derivatized. nih.govresearchgate.net This allows for the introduction of a wide range of substituents and the construction of more complex molecular architectures. researchgate.net
Furthermore, the development of expedient synthetic routes to access versatile azaspiro[3.3]heptanes carrying multiple exit vectors is a significant area of research. nih.govacs.org These building blocks are designed to be readily incorporated into drug discovery programs, facilitating the rapid generation of diverse compound libraries. nih.govacs.org The inherent rigidity of the spirocyclic system offers predictable vectorization of substituents, which can lead to more selective interactions with biological targets. researchgate.net
Ring-Opening and Rearrangement Reactions of Strained Azaspirocycles
The strained nature of the four-membered rings in the 2,6-diazaspiro[3.3]heptane system makes it susceptible to ring-opening reactions under certain conditions. mdpi.com This reactivity can be either a challenge to be avoided during synthesis or a feature to be exploited for further chemical transformations.
As mentioned previously, treatment of 2,6-diazaspiro[3.3]heptane derivatives with strong acids like HCl can induce ring-opening. mdpi.com This highlights the importance of carefully selecting reagents and reaction conditions when working with this scaffold. The stability of the spirocycle is a key consideration, especially during deprotection steps. mdpi.com
While specific examples of rearrangement reactions involving 2-cyclopropyl-2,6-diazaspiro[3.3]heptane are not detailed in the provided sources, the general reactivity of strained azaspirocycles suggests that such transformations are plausible. The strain inherent in the bis-azetidine core could potentially be harnessed in rearrangement reactions to access different heterocyclic systems.
Strain-Release Derivatization (e.g., from Azabicyclo[1.1.0]butanes)
An innovative approach to synthesizing functionalized azetidines and related spirocyclic systems involves the concept of strain-release derivatization. semanticscholar.orgresearchgate.netnih.gov Highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), can serve as versatile starting materials. semanticscholar.orgresearchgate.netuniba.itresearchgate.net The high ring strain of ABBs can be harnessed to drive reactions that form more complex, yet less strained, structures like the 2,6-diazaspiro[3.3]heptane core. uniba.itresearchgate.net
For example, the reaction of a lithiated ABB with a nitrone, followed by an acid-mediated treatment, can lead to the formation of a spirocyclic system, such as 1-oxa-2,6-diazaspiro[3.3]heptane. semanticscholar.orguniba.it This type of strain-release spirocyclization provides a powerful method for constructing these valuable scaffolds. semanticscholar.orgnih.gov This strategy allows for the creation of diverse spiro-azetidines with various substituents and ring sizes. nih.gov The products often contain synthetically useful functional groups that can be further elaborated, enabling the rapid assembly of medicinally relevant compounds. nih.gov This approach showcases how the inherent energy of strained rings can be productively channeled to build complex molecular architectures. nih.gov
Structural Analysis and Conformational Investigations of 2,6 Diazaspiro 3.3 Heptane Systems
Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR and Mass Spectrometry)
The structural elucidation of 2,6-diazaspiro[3.3]heptane derivatives relies heavily on advanced spectroscopic methods. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in confirming the connectivity and stereochemistry of the spirocyclic core. Techniques such as ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY and HSQC) are employed to assign protons and carbons, confirming the successful synthesis of the strained four-membered azetidine (B1206935) rings fused at a central quaternary carbon.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of these molecules. By providing a highly accurate mass measurement, HRMS validates the molecular formula. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be calculated for various adducts. For 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane, predicted mass spectrometry data provides insight into its behavior under ionization.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 139.12297 | 127.4 |
| [M+Na]⁺ | 161.10491 | 133.8 |
| [M+K]⁺ | 177.07885 | 136.8 |
| [M+NH₄]⁺ | 156.14951 | 131.1 |
| [M-H]⁻ | 137.10841 | 132.4 |
| [M+HCOO]⁻ | 183.11389 | 142.9 |
Data sourced from PubChemLite database predictions. uni.lu
X-ray Crystallographic Analysis of Spiro[3.3]heptane Frameworks and Analogs
The fundamental framework consists of two rings linked in an orthogonal relationship by the common spiro atom. researchgate.net This arrangement imparts significant strain into the molecule, which is observable in the bond angles within the cyclobutane-like rings, which deviate considerably from the ideal tetrahedral angle of 109.5°. Crystallographic studies of analogs demonstrate the puckered nature of the four-membered rings and the precise orientation of substituents attached to the nitrogen atoms. This defined geometry is crucial for its application as a rigid scaffold in drug design, where predictable positioning of functional groups is paramount.
Conformational Dynamics and Geometric Features of Diazaspiro[3.3]heptanes
A defining characteristic of the 2,6-diazaspiro[3.3]heptane scaffold is its conformational rigidity. researchgate.net Unlike more flexible six-membered rings like piperazine (B1678402), which can undergo chair-boat conformational interconversions, the spiro[3.3]heptane system is locked into a relatively fixed geometry. This rigidity stems from the spiro-fusion of the two strained four-membered rings, which severely restricts bond rotation.
The geometric features include:
A central quaternary spiro-carbon atom.
Two azetidine rings that are not coplanar.
A compact, three-dimensional structure.
This novel, conformationally rigid template provides a unique structural surrogate for other cyclic amines like piperidine (B6355638) or homopiperidine. researchgate.net The fixed spatial arrangement of the nitrogen atoms and their substituents allows for the precise projection of chemical functionalities into three-dimensional space, a highly desirable trait for designing molecules that interact with specific biological targets. The development of novel strained spiro heterocycles is highly sought after for improving drug design due to their high molecular rigidity and predictable vectorization. researchgate.net
Analysis of Nitrogen Exit Vector Orthogonality in Spirocyclic Diamines
The concept of "exit vectors" refers to the vectors originating from the core scaffold and pointing along the bonds to its substituents. In drug design, the relative orientation of these vectors is critical for how a molecule presents its pharmacophoric features to a biological target.
In the 2,6-diazaspiro[3.3]heptane framework, the two nitrogen atoms are held in a fixed spatial relationship. The bonds extending from these nitrogens to their substituents (the exit vectors) are projected in well-defined and divergent directions. Due to the spirocyclic nature of the core, where the two rings are roughly perpendicular, these exit vectors possess a degree of orthogonality. This means they point in significantly different directions, allowing a molecule to simultaneously probe distinct regions of a protein's binding pocket. This is in contrast to a more planar molecule where exit vectors may be largely coplanar. The defined spatial trajectories of substituents are a key feature of this scaffold, enabling the exploration of novel chemical space. researchgate.net This predictable vectorization is a primary advantage of using such strained spiro heterocycles as bioisosteres for more conventional, flexible ring systems. researchgate.net
Applications of 2 Cyclopropyl 2,6 Diazaspiro 3.3 Heptane in Synthetic Chemistry
Role as a Versatile Building Block for Constructing Complex Molecular Architectures
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane and its parent scaffold, 2,6-diazaspiro[3.3]heptane, serve as fundamental building blocks for creating intricate molecular structures. The presence of two nitrogen atoms provides points for differential functionalization, allowing for the stepwise and controlled addition of various substituents. This bifunctionality is crucial for building complex molecules with precise spatial arrangements of chemical groups.
A concise and scalable synthesis for the core 2,6-diazaspiro[3.3]heptane building block has been developed, making it readily accessible for broader use. lookchem.comresearchgate.net This availability has facilitated its use in sophisticated chemical syntheses. For instance, derivatives of this scaffold have been incorporated into advanced benzimidazole derivatives, leading to compounds with high binding affinities for biological targets like the Son of sevenless homologue 1 (SOS1). researchgate.net The synthesis often involves protecting one nitrogen atom (e.g., with a Boc group) while the other is functionalized, followed by deprotection and subsequent reaction at the second nitrogen. This strategic protection and deprotection scheme is fundamental to its role as a versatile connector in molecular construction.
The inherent strain and three-dimensionality of the spirocyclic system allow it to act as a rigid surrogate for more common and flexible motifs like piperazine (B1678402). lookchem.com This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Research has shown that N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes can be synthesized through palladium-catalyzed amination reactions, demonstrating the scaffold's utility in incorporating aromatic systems. lookchem.comresearchgate.net
| Precursor Compound | Reaction Type | Resulting Structure | Reference |
| N-Boc-2,6-diazaspiro[3.3]heptane | Pd-catalyzed Aryl Amination | N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes | lookchem.comresearchgate.net |
| 2,6-diazaspiro[3.3]heptane | Reductive Amination | N-substituted 2,6-diazaspiro[3.3]heptanes | researchgate.net |
| Benzimidazole derivatives | Coupling Reaction | C-2 diazaspiro[3.3]heptane derivatives | researchgate.net |
Utilization in Combinatorial Chemistry and Chemical Library Synthesis
Combinatorial chemistry aims to rapidly generate large collections of diverse compounds, known as chemical libraries, for high-throughput screening. nih.govuomustansiriyah.edu.iq The 2,6-diazaspiro[3.3]heptane scaffold is exceptionally well-suited for this purpose due to its rigid core and two distinct points for diversification.
The "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry, can be effectively applied to the diazaspiro[3.3]heptane core. nih.gov In this approach, a batch of the scaffold (often resin-bound) is split into multiple portions. Each portion is reacted with a different building block at one of the nitrogen atoms. The portions are then pooled, mixed, and split again for a second round of reactions at the other nitrogen atom. This exponential approach allows for the creation of thousands of distinct compounds in a systematic manner. cuny.edu
The development of practical synthetic routes amenable to both library generation and large-scale synthesis has been a key enabler for its use in combinatorial applications. researchgate.net Methods such as reductive amination of a readily available aldehyde with various primary amines or anilines allow for the efficient creation of a diverse set of derivatives. researchgate.net These libraries of spirocyclic compounds provide a rich source of novel chemical entities for screening against various biological targets.
| Library Synthesis Method | Scaffold | Diversity Elements | Application |
| Split-and-Pool Synthesis | 2,6-diazaspiro[3.3]heptane | Amines, Anilines, Acyl Chlorides | Drug Discovery Screening |
| Parallel Synthesis | 2,6-diazaspiro[3.3]heptane | Aryl Halides | Lead Optimization |
Development of Novel Spirocyclic Scaffolds for Exploring Chemical Space
The exploration of novel "chemical space" is a primary objective in drug discovery, aiming to identify molecules with new pharmacological properties. Spirocycles are particularly valuable in this context because their inherent three-dimensionality allows them to access molecular shapes and orientations not achievable with "flat" aromatic systems. bldpharm.com The this compound scaffold contributes to this exploration by providing a rigid, non-planar core structure.
This class of compounds is considered a valuable source of novel scaffolds for several reasons:
Increased Fsp3 Character : Spirocycles increase the fraction of sp3-hybridized carbons in a molecule. A higher Fsp3 count is often correlated with greater success in clinical trials, as it can lead to improved solubility, selectivity, and metabolic stability. bldpharm.com
Conformational Rigidity : Unlike flexible chains or rings, the spiro[3.3]heptane system has limited conformational freedom. This rigidity helps in pre-organizing the attached functional groups into a specific spatial orientation, which can enhance binding to a biological target. researchgate.net
Bioisosteric Replacement : The 2,6-diazaspiro[3.3]heptane motif is widely used as a bioisostere for piperazine. rsc.org Replacing a piperazine ring with this spirocycle can significantly alter a molecule's properties. For example, in an analogue of the PARP inhibitor Olaparib, this substitution led to greatly improved target selectivity and reduced off-target cytotoxicity, despite a slight reduction in potency. bldpharm.com
The development of synthetic methods to create functionalized spirocycles, such as 6-oxo-2-azaspiro[3.3]heptane, provides convenient entry points to novel compound classes that can probe chemical space complementary to common ring systems like piperidine (B6355638). researchgate.net
Integration into DNA-Encoded Library Technology (DELT) for Chemical Diversity Generation
DNA-Encoded Library Technology (DELT) is a powerful platform for drug discovery that involves synthesizing massive libraries of compounds where each molecule is covalently attached to a unique DNA barcode that records its chemical synthesis. vipergen.comazolifesciences.com These libraries, containing billions of different molecules, can be screened simultaneously against a protein target in a single tube. vipergen.com
Azaspiro[3.3]heptanes, including derivatives of this compound, are valuable building blocks for DELT applications. nih.govrsc.org Their integration into DELT is driven by the desire to increase the structural complexity and Fsp3 character of the libraries, which is believed to improve the quality of hits identified during screening. nih.gov
The synthesis of these libraries requires chemical reactions that are compatible with the sensitive nature of the DNA tag. nih.govrsc.org The bifunctional nature of the diazaspiro[3.3]heptane core is ideal for the iterative "split-and-pool" synthesis used in DELT. In a typical cycle, a chemical building block is attached to the scaffold, and a corresponding DNA tag is ligated to the growing DNA barcode. This process is repeated to build a vast and diverse library of DNA-tagged spirocyclic compounds. The compatibility of these building blocks with on-DNA synthetic methods is crucial for their successful incorporation into this technology. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane, and how do they differ in efficiency and scalability?
- Methodological Answer : Two primary routes are reported:
- Route 1 : Asymmetric synthesis via addition of 3-azetidinecarboxylate anions to Davis-Ellman imines, yielding enantiomerically enriched derivatives. For example, (S)-6-benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane was synthesized with 95% yield using palladium-catalyzed cross-coupling and acidic deprotection steps .
- Route 2 : Concise synthesis from 2,6-diazaspiro[3.3]heptan-1-ones, involving cyclopropane functionalization via nucleophilic substitution or transition metal catalysis. This method is scalable for library production .
- Key Differences : Route 1 offers stereochemical control but requires chiral auxiliaries, while Route 2 prioritizes scalability with simpler reagents.
Q. How can researchers characterize the stereochemistry and purity of this compound derivatives?
- Methodological Answer :
- Chiral HPLC or polarimetry ([α]20D measurements) for enantiomeric excess determination .
- 1H/13C NMR : Distinctive splitting patterns (e.g., δ 4.44–4.27 ppm for cyclopropyl protons) and NOE experiments confirm spirocyclic rigidity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formulae (e.g., C12H16F6N2O4 for bistrifluoroacetate derivatives, exact mass 366.2569) .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reaction yields during cyclopropane functionalization of 2,6-diazaspiro[3.3]heptanes?
- Methodological Answer :
- Steric Hindrance : Cyclopropane’s rigid geometry limits nucleophilic substitution efficiency. For example, tert-butyloxycarbonyl (Boc) deprotection under acidic conditions may lead to partial ring-opening if steric strain is high .
- Catalytic System Optimization : Palladium/Xantphos systems improve cross-coupling yields (e.g., 48% for 4-bromobenzonitrile coupling) by stabilizing transition states, whereas cheaper catalysts like Pd(OAc)2 may underperform due to ligand dissociation .
- Data Reconciliation : Compare yields across studies using identical substrates (e.g., 2-Boc-2,6-diazaspiro[3.3]heptane) to isolate catalyst or solvent effects .
Q. How does the spirocyclic scaffold influence bioactivity in drug discovery, and what strategies optimize its pharmacokinetic properties?
- Methodological Answer :
- Conformational Rigidity : The spirocyclic core reduces entropic penalties during target binding, enhancing affinity for G-protein-coupled receptors (GPCRs) or enzymes. For example, 2-azaspiro[3.3]heptane is a piperidine isostere with improved metabolic stability .
- Derivatization Strategies :
- Salt Formation : Bistrifluoroacetate salts improve solubility (e.g., 1609407-83-1) without altering core reactivity .
- Prodrug Design : Esterification of secondary amines (e.g., tert-butyl carbamates) enhances membrane permeability .
Q. What analytical challenges arise in quantifying trace impurities in this compound derivatives, and how are they resolved?
- Methodological Answer :
- Chromatographic Challenges : Co-elution of spirocyclic byproducts (e.g., ring-opened amines) with the target compound. Use UPLC-MS/MS with HILIC columns to separate polar impurities .
- Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable impurity quantification at <0.1% levels .
Experimental Design Considerations
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm.
- Kinetic Analysis : Plot degradation rate vs. pH to identify labile functional groups (e.g., cyclopropane ring stability under acidic conditions) .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for cyclopropane ring-opening using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies for SN2 vs. radical pathways .
- Docking Studies : Molecular dynamics (e.g., AutoDock Vina) assess binding poses in enzyme active sites, guiding functional group prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
